molecular formula C24H32N4O3S B2982307 N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1185138-73-1

N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2982307
CAS No.: 1185138-73-1
M. Wt: 456.61
InChI Key: HPNWIIHSLBHARV-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a pyridinyl core substituted with a piperidine-1-sulfonyl group at position 3 and a 4-methylbenzyl carboxamide moiety. Its molecular framework combines aromatic, sulfonyl, and heterocyclic elements, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-19-7-9-20(10-8-19)18-26-24(29)21-11-16-27(17-12-21)23-22(6-5-13-25-23)32(30,31)28-14-3-2-4-15-28/h5-10,13,21H,2-4,11-12,14-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWIIHSLBHARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by the introduction of the sulfonyl group. The final step involves coupling these intermediates under controlled conditions to form the target compound. Common reagents used in these reactions include piperidine, pyridine, sulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Various substitution reactions can occur, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide:

Basic Information

  • Compound Name: this compound .
  • Compound ID: M153-0116 .
  • CAS Number: 1185138-73-1 .
  • Molecular Formula: C24 H32 N4 O3 S .
  • Molecular Weight: 456.61 .
  • SMILES Notation: Cc1ccc(CNC(C2CCN(CC2)c2c(cccn2)S(N2CCCCC2)(=O)=O)=O)cc1 .
  • InChI Key: HPNWIIHSLBHARV-UHFFFAOYSA-N .
  • Stereo: Achiral .

Physicochemical Properties

  • logP: 2.8913 .
  • logD: 2.8913 .
  • logSw: -3.2267 .
  • Hydrogen Bond Acceptors Count: 8 .
  • Hydrogen Bond Donors Count: 1 .
  • Polar Surface Area: 68.796 .

Potential Applications

While the search results do not explicitly detail the applications of this compound, the information provided allows for some inferences:

  • As a Screening Compound: ChemDiv lists this compound in its catalog of screening compounds . This suggests it is intended for use in初级筛选 to identify potential hits in drug discovery or chemical biology research.
  • Structural Similarity: The presence of piperidine and sulfonamide moieties in the structure might suggest potential applications related to those of other compounds containing similar groups.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related piperidine-carboxamide derivatives:

Table 1. Structural and Functional Comparison of Piperidine-Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Activities Reference
Target Compound : N-[(4-Methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide C25H32N4O3S (estimated) - 4-Methylbenzyl carboxamide
- Piperidine-1-sulfonyl-pyridin-2-yl
Hypothesized metabolic stability due to sulfonyl group; moderate lipophilicity N/A
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C29H26F3N5O3 - Trifluoromethylbenzoyl-piperazine
- Acetamide-pyridin-2-yl
High polarity due to trifluoromethyl group; likely enhanced metabolic resistance
A939572 C20H22ClN3O3 - 2-Chlorophenoxy
- Methylcarbamoylphenyl
Moderate molecular weight (387.86 g/mol); potential for halogen-mediated target interactions
N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide C18H22ClN5O - 4-Chlorobenzyl carboxamide
- Methylpyrimidinylamino
Lower lipophilicity (Cl vs. CH3); pyrimidine may enhance DNA/RNA binding
N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide C27H26FN5O2 - 4-Fluorobenzyl carboxamide
- Oxadiazole-pyridin-2-yl
Oxadiazole as bioisostere for sulfonyl; fluorophenyl may improve bioavailability

Key Observations :

Substituent Effects on Lipophilicity and Bioavailability :

  • The target compound’s 4-methylphenyl group likely confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, fluorophenyl () or chlorophenyl () substituents may reduce lipophilicity while enhancing metabolic stability .
  • Trifluoromethyl groups (e.g., in 9a) increase polarity and resistance to oxidative metabolism, as seen in other drug candidates .

Oxadiazole in serves as a bioisostere for sulfonyl groups, offering similar electronic properties but different steric profiles, which may influence target selectivity .

Heterocyclic Core Variations :

  • Pyrimidine-containing analogs () exhibit enhanced nucleic acid interactions, whereas pyridine-based compounds (e.g., the target and 9a) are more common in receptor antagonists (e.g., HTL22562 in ) .

Synthetic and Purification Considerations :

  • Compounds in were purified using petroleum ether/ethyl acetate, suggesting similar solubility profiles to the target compound. However, bulkier substituents (e.g., tert-butyl in 9c) may necessitate alternative purification strategies .

Contradictions and Limitations :

  • While trifluoromethyl groups generally enhance metabolic stability, they can also increase molecular weight and reduce solubility, as seen in 9a (MW: 561.5 g/mol) . This trade-off is absent in the target compound’s simpler methyl substituent.
  • highlights HTL22562’s high potency as a CGRP antagonist due to its spiro-piperidine-oxazine core, a feature absent in the target compound, underscoring the importance of rigid heterocycles in receptor engagement .

Biological Activity

N-[(4-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, identified by its compound ID M153-0116, is a synthetic compound with notable biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC24H32N4O3S
Molecular Weight456.61 g/mol
LogP2.8913
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area68.796 Ų

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential as an NK(1) receptor antagonist, which is crucial in modulating pain and inflammatory responses. The sulfonamide group in its structure is believed to enhance affinity towards specific biological targets.

Antimicrobial Properties

Research has shown that derivatives of piperidine, including this compound, possess significant antimicrobial properties. A study evaluated a series of piperidine derivatives against various bacterial strains, indicating that compounds with similar structures demonstrated effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on several enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's . The inhibition of urease has also been observed, suggesting possible applications in treating urinary tract infections.

Case Studies and Research Findings

  • Study on NK(1) Receptor Antagonism :
    • A series of compounds were synthesized to explore their affinity for the NK(1) receptor. This compound was highlighted for its promising in vitro activity, showing competitive inhibition against substance P binding .
  • Antimicrobial Evaluation :
    • In a comparative study of piperidine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) below 10 µg/mL against certain pathogens, indicating strong antimicrobial potential .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests conducted on HEK-293 cells revealed that the compound exhibited low toxicity, making it a candidate for further development in therapeutic applications .

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for reproducibility?

The synthesis typically involves multi-step reactions, including sulfonylation of pyridine derivatives and subsequent coupling with piperidine intermediates. For example, propionic anhydride-mediated reflux (12 hours under argon) is critical for achieving high yields (~80%) in carboxamide formation . Solvent choice (e.g., dichloromethane for phase separation) and stoichiometric control of reagents (e.g., NaOH for deprotonation) are key to minimizing side products . Detailed protocols with NMR validation (e.g., ¹H/¹³C spectral data for aromatic and alkyl protons) are recommended for reproducibility .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for confirming backbone structure, with aromatic protons resonating at δ 7.24–7.40 ppm and alkyl groups at δ 1.81–3.78 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity ≥98% is achievable via reverse-phase HPLC with UV detection, as validated for related carboxamide derivatives .
  • Mass Spectrometry (GC/MS): Molecular ion peaks (e.g., m/z 380 for C₂₃H₂₈N₂O₃) confirm molecular weight .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can synthetic yields be optimized for large-scale production while minimizing impurities?

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance efficiency .
  • Temperature Control: Reflux at 80–100°C improves reaction kinetics without decomposition .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in 2-propanol effectively removes byproducts .

Advanced: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

  • Cross-Validation: Compare data with structurally analogous compounds (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, COD Entry 2230670) .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict theoretical NMR shifts to reconcile experimental variations .
  • Collaborative Verification: Share raw spectral data via platforms like PubChem for peer validation .

Advanced: What methodologies are recommended for assessing ecological impact given limited ecotoxicity data?

  • OECD Guidelines: Follow Test No. 201 (Algal Growth Inhibition) and Test No. 211 (Daphnia Reproduction) to evaluate aquatic toxicity .
  • Bioaccumulation Potential: Estimate logP values using software like ACD/Labs; logP >3 suggests high bioaccumulation risk .

Advanced: How can computational tools predict this compound’s pharmacokinetic properties?

  • Molecular Docking: Use AutoDock Vina to simulate binding affinity with targets like carbonic anhydrase isoforms .
  • ADMET Prediction: SwissADME or admetSAR estimates oral bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Advanced: What strategies are effective for impurity profiling in batch-to-batch consistency?

  • LC-MS/MS: Detect trace impurities (e.g., unreacted sulfonyl chloride) with a limit of quantification (LOQ) ≤0.1% .
  • Stability-Indicating Methods: Forced degradation (e.g., heat, light, acidic/alkaline hydrolysis) identifies degradation products .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .
  • pH-Dependent Solubility: Use shake-flask method across pH 1–10 to identify optimal storage conditions .

Advanced: What are the best practices for validating biological activity in enzyme inhibition assays?

  • Dose-Response Curves: Use 10-point dilution series (1 nM–100 μM) to calculate IC₅₀ values .
  • Positive Controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

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